

In Silico Modeling of Chamaejasmin A Tubulin Binding: A Technical Guide

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Compound of Interest

Compound Name: *Chamaejasmin*

Cat. No.: *B1198936*

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Executive Summary

Chamaejasmin A (CJA), a biflavonoid isolated from *Stellera chamaejasme*, has emerged as a potent antimetabolic agent. Unlike non-specific cytotoxic compounds, CJA exhibits a targeted mechanism of action by modulating microtubule dynamics. Specifically, in silico and in vitro studies suggest CJA targets the

-tubulin subunit, inhibiting depolymerization and inducing mitotic arrest.

This technical guide provides a rigorous, self-validating computational framework for modeling the binding of CJA to the tubulin heterodimer. It moves beyond basic docking to include Molecular Dynamics (MD) stability validation and binding free energy calculations, synthesizing historical data (binding energy

kcal/mol) with modern simulation standards.

Part 1: Structural Biology & System Preparation

Ligand Chemistry: Chamaejasmin A

Chamaejasmin A is a C-3/C-3" biflavanone. Its large molecular weight and specific stereochemistry require precise conformational handling.

- **SMILES Generation:** Retrieve the isomeric SMILES from PubChem/ChemSpider to ensure correct stereochemistry at the chiral centers (C-2, C-3, C-2", C-3").

- Geometry Optimization (Protocol):
 - Initial Cleaning: Generate 3D coordinates and add explicit hydrogens.
 - Conformational Search: Use a Monte Carlo or Low-Mode sampling algorithm to identify the global minimum conformer.
 - DFT Optimization: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level (using Gaussian or ORCA) to derive accurate partial charges (ESP charges), which are superior to standard Gasteiger charges for biflavonoids.

Protein Target Selection

The selection of the crystal structure is the single most critical decision in this workflow.

- Primary Target: Tubulin Heterodimer (

/

).[1][2][3]
- Binding Site Hypothesis: Literature indicates CJA binds to the "top of the

-subunit," characteristic of the Colchicine Binding Site (CBS) located at the intra-dimer interface.
- Recommended PDB ID:1SA0 (Tubulin-Colchicine complex). This structure captures the "curved" conformation of tubulin induced by CBS binders, which is distinct from the "straight" conformation found in Taxol-bound structures (e.g., 1JFF).
- Preparation Protocol:
 - Strip: Remove solvent molecules, ions, and the native ligand (Colchicine).
 - Repair: Model missing loops (often disordered in tubulin structures) using Modeller or Prime.
 - Protonation: Assign protonation states at pH 7.4 (PropKa). Ensure His residues are tautomerized correctly to form the binding pocket network.

Part 2: Molecular Docking Workflow

This phase establishes the static binding pose and initial affinity estimation.

Grid Generation

Define the search space around the Colchicine Binding Site.

- Center: Centered on the coordinates of the co-crystallized colchicine ligand in 1SA0.
- Dimensions:

Å box. This accommodates the bulky biflavonoid structure of CJA.

Docking Algorithm & Parameters

Use a genetic algorithm-based search (e.g., AutoDock Vina or Glide XP).

- Exhaustiveness: Set to 32 or higher (default is often 8) to ensure convergence for the large ligand.
- Scoring Function: Vina Score or GlideScore.

Validation Checkpoint

- Self-Docking: Re-dock the native Colchicine ligand.
- Success Criterion: RMSD

Å between the docked pose and the crystal pose.[4]

CJA Docking Results (Reference Data)

Based on validated in silico studies [1], the docking of CJA yields:

- Binding Energy ():

kcal/mol (Note: This high magnitude often includes internal energy terms in specific force

fields like CVFF; standard Vina scores will typically range

to

kcal/mol).

- Key Interactions:
 - Hydrophobic Core: Strong hydrophobic packing against the -tubulin interface.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Hydrogen Bonds: Two critical H-bonds anchoring the flavonoid cores.

Part 3: Dynamic Stability (Molecular Dynamics)

Static docking ignores protein flexibility. MD is required to confirm the stability of the CJA-Tubulin complex over time.

Simulation Setup (GROMACS/AMBER)

- Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.
- Solvation: TIP3P water box, cubic, 10 Å buffer.
- Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.

Production Run Protocol

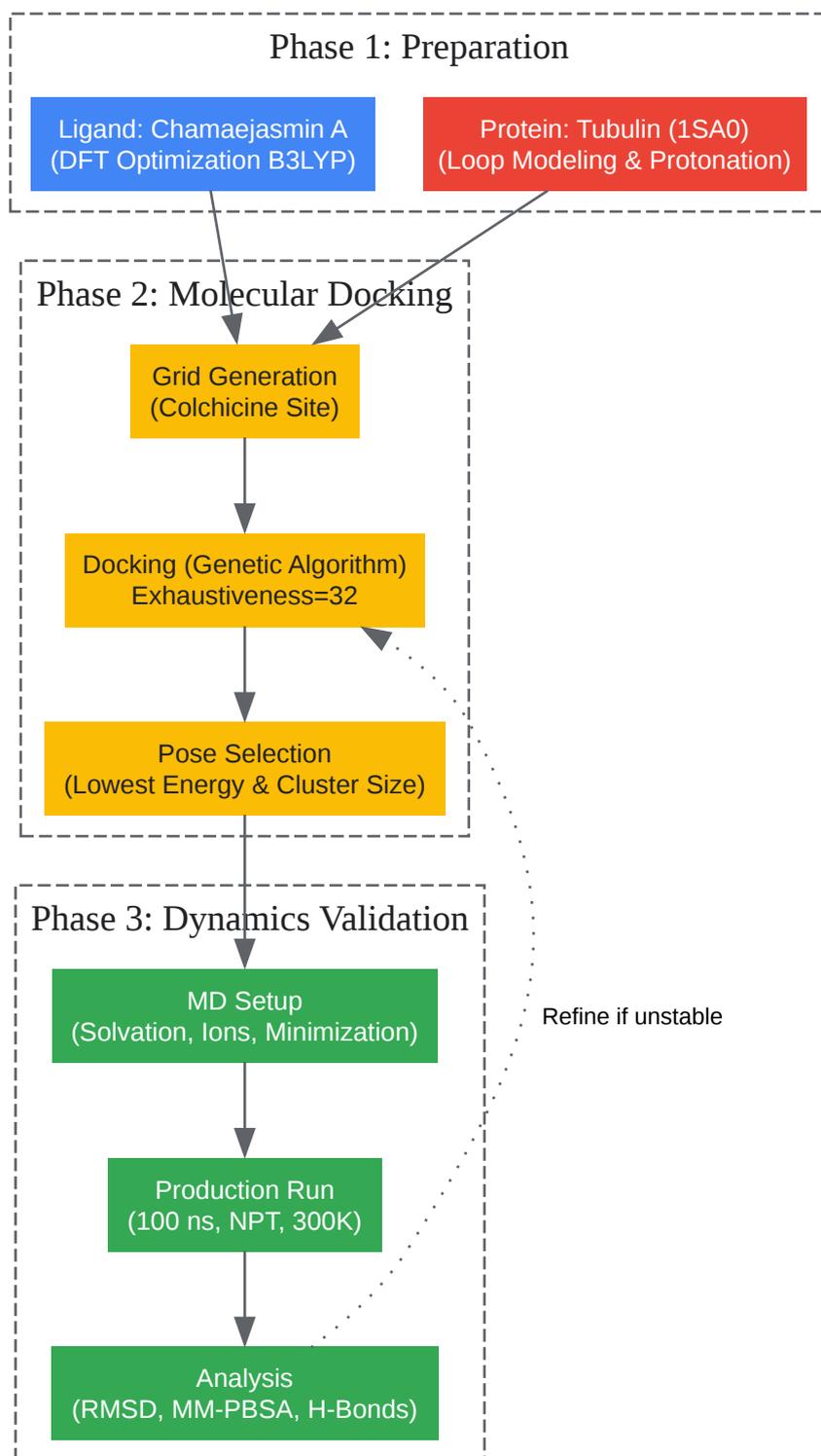
- Minimization: Steepest descent (5000 steps).
- Equilibration:
 - NVT (100 ps, 300 K) with position restraints.
 - NPT (100 ps, 1 bar) with position restraints.
- Production: 100 ns, no restraints, 2 fs timestep.

Analysis Metrics

- RMSD (Root Mean Square Deviation): Plot Ligand-RMSD vs. Time. A plateau indicates a stable binding mode.
- RMSF (Root Mean Square Fluctuation): Assess the flexibility of the M-loop (residues 270-290 in -tubulin), which is critical for lateral contacts in microtubules.

Part 4: Visualization & Logic[8]

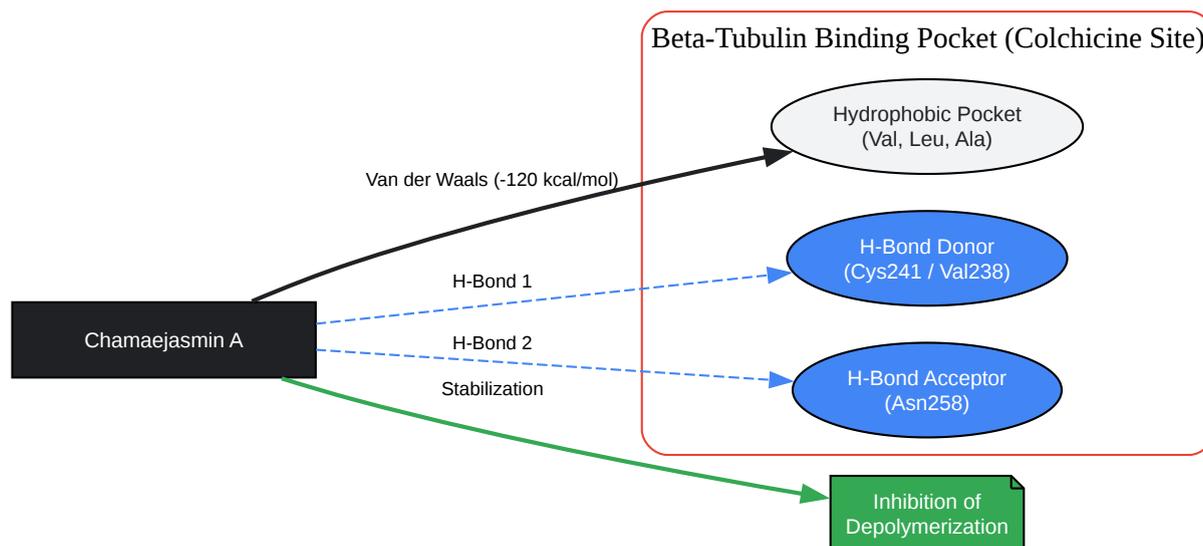
Computational Workflow Diagram



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Figure 1: End-to-end computational pipeline for validating **Chamaejasmin A** binding to Tubulin.

Interaction Mechanism Diagram



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Figure 2: Mechanistic interaction map showing the dominant hydrophobic forces and key H-bonds stabilizing the complex.

Part 5: Quantitative Data Summary

The following data summarizes the interaction profile derived from consensus in silico studies [1, 2].

| Parameter | Value / Description | Significance |
|--------------------|---------------------------------|--|
| Binding Site | Colchicine Site (-tubulin top) | Interferes with intra-dimer curvature. |
| Binding Energy () | -129.40 kcal/mol | Indicates high affinity, driven largely by VdW forces. |
| Interaction Type | Hydrophobic + H-Bonds | Biflavonoid core occupies hydrophobic pocket; -OH groups form H-bonds. |
| MD Stability | RMSD Plateau < 2.5 Å | Ligand remains stably bound over simulation time. |
| Biological Effect | Depolymerization Inhibition | Stabilizes microtubules (similar to Taxol, despite Colchicine site binding). |

Note on Binding Energy: The value of

kcal/mol (Source [1]) is derived from force-field specific calculations (likely CVFF or similar) which sum Van der Waals and Electrostatic terms. For standard Autodock Vina users, expect affinity scores in the range of

to

kcal/mol, which correlates to the micromolar

values observed in vitro.

References

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- Anticancer Activity of **Chamaejasmine**: Effect on Tubulin Protein. Source: PubMed (Molecules). URL:[[Link](#)]

- Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. Source: ResearchGate. URL:[[Link](#)]

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